2-Bromotetradecane

Descripción general

Descripción

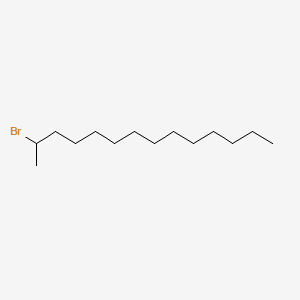

2-Bromotetradecane is a chemical compound with the molecular formula C14H29Br . It has an average mass of 277.284 Da and a Monoisotopic mass of 276.145264 Da .

Molecular Structure Analysis

The molecular structure of 2-Bromotetradecane consists of a chain of 14 carbon atoms, with a bromine atom attached to the second carbon atom . It has 29 hydrogen atoms, making it a saturated compound .Physical And Chemical Properties Analysis

2-Bromotetradecane has a density of 1.0±0.1 g/cm3, a boiling point of 307.4±10.0 °C at 760 mmHg, and a flash point of 96.1±11.0 °C . It has a molar refractivity of 74.6±0.3 cm3, and a molar volume of 273.2±3.0 cm3 . It also has a refractive index of 1.4575-1.4635 @ 20°C .Aplicaciones Científicas De Investigación

Host-Guest Chiral Recognition Studies

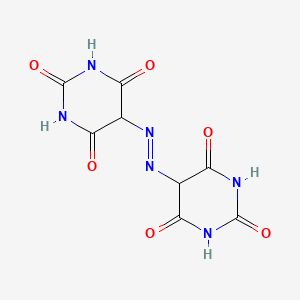

- Conformational Properties in Constrained Environments: 2-Bromotetradecane has been studied for its conformational properties when included in urea tunnel structures. This research is particularly significant in understanding host-guest chiral recognition. The conformation of 2-bromotetradecane within these structures can assume different forms, influencing the interactions and properties of these inclusion compounds (Elizabé et al., 1998).

Temperature-Dependent Structural Properties

- Phase Transitions in Inclusion Compounds: Investigations into the structural properties of 2-bromotetradecane/urea inclusion compounds revealed different phase behaviors at various temperatures. This study highlights the influence of temperature on the structural and conformational aspects of 2-bromotetradecane when interacting with urea in a solid state (Yeo & Harris, 1999).

Chemical Synthesis and Catalysis

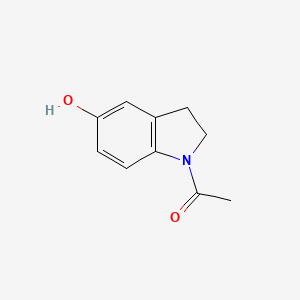

- Palladium-Catalyzed Domino Tricyclizations: Research has demonstrated the versatility of 2-Bromotetradecane in the field of chemical synthesis, specifically in palladium-catalyzed domino tricyclizations. This process leads to the formation of complex chemical structures, showcasing the potential of 2-bromotetradecane in synthetic chemistry (Schweizer et al., 2001).

Industrial Applications

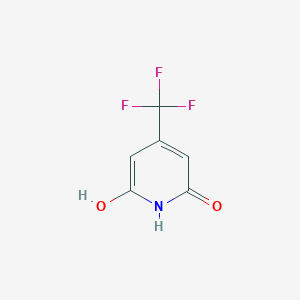

- Surfactant Synthesis: 2-Bromotetradecane has been used as a raw material in the synthesis of surfactants, such as Tetradecyl dimethyl hydroxyethyl ammonium bromide. This application demonstrates its utility in the production of compounds with significant industrial uses, such as in cleaning and emulsification processes (Yueka, 2013).

Nuclear Materials Research

- TRISO Fuel Kernel Production: 2-Bromotetradecane has been explored as a forming fluid in the production of TRISO fuel kernels for Very High Temperature Reactors (VHTRs). Its application in this field is significant due to the need for non-hazardous alternatives to current forming fluids, which pose environmental and economic challenges (Baker et al., 2013).

Advanced Materials and Electronics

- Organic Field-Effect Transistors (OFETs): Research has been conducted on the generation and application of 2-Bromotetradecane derivatives in the creation of high-purity crystals used in organic field-effect transistors. This highlights its potential in the development of advanced materials and electronic devices (Watanabe et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

2-bromotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29Br/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGQIDWFBFDMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510172 | |

| Record name | 2-Bromotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromotetradecane | |

CAS RN |

74036-95-6 | |

| Record name | 2-Bromotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

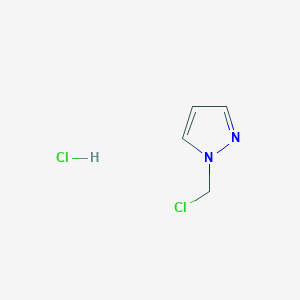

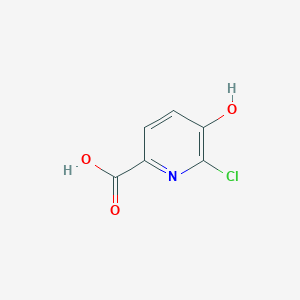

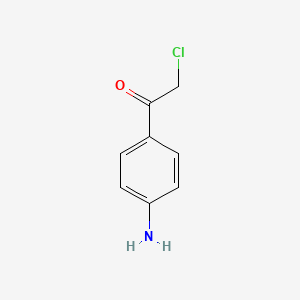

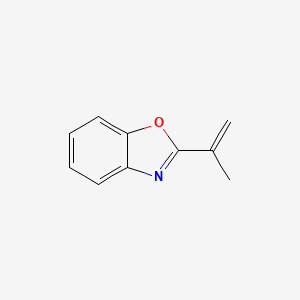

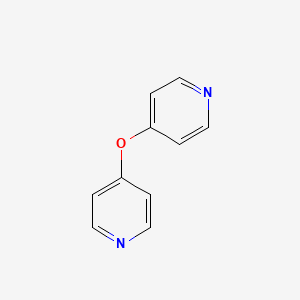

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

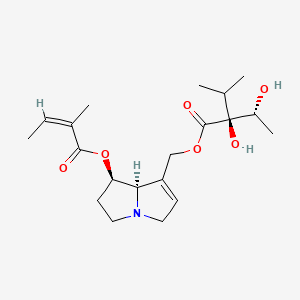

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.